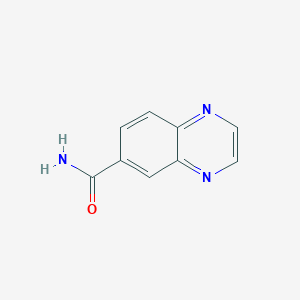

キノキサリン-6-カルボキサミド

概要

説明

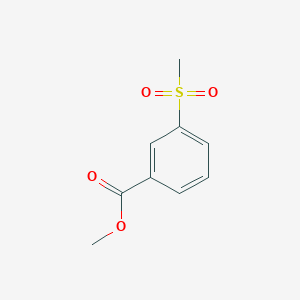

Quinoxaline-6-carboxamide is a compound with the IUPAC name 6-quinoxalinecarboxamide . It has a molecular weight of 173.17 and its InChI code is 1S/C9H7N3O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,(H2,10,13) .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . A new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold has been reported . Various synthetic approaches have been highlighted in the literature, including Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions .Molecular Structure Analysis

Quinoxaline is a nitrogen-containing heterocyclic compound. It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The structure of Quinoxaline-6-carboxamide is characterized by the presence of a quinoxaline core, which is a bicyclic compound composed of a benzene ring fused with a pyridine ring .Chemical Reactions Analysis

Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . Various reactions involving quinoxaline have been reported in the literature, including acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants .Physical And Chemical Properties Analysis

Quinoxaline-6-carboxamide is a compound with a molecular weight of 173.17 . Its InChI code is 1S/C9H7N3O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,(H2,10,13) .科学的研究の応用

医薬品と薬理学

キノキサリン-6-カルボキサミドは、重要な薬理フォアとして医学において役立っており、その構造的多様性により幅広い薬理作用を示します。 これは、グルタミン酸受容体アンタゴニスト、PI3K阻害剤、およびCCK2媒介疾患のモジュレーターを含む様々な治療薬の開発に使用されています .

抗菌剤

この化合物は、市場で抗生物質として使用されているオラキンドックス、エキノマイシン、アチノロイチン、レボマイシン、およびカルバドックスなどの薬物の構成要素です。 これらの薬物は、キノキサリン-6-カルボキサミド誘導体の抗菌特性を強調しています .

抗癌剤

ベンゼンスルホンアミド誘導体などのキノキサリン-6-カルボキサミド誘導体は、潜在的な抗癌剤として特定されています。 それらはキナーゼ阻害剤として機能し、癌細胞の増殖に関与する特定の経路を標的にします .

抗炎症性および自己免疫疾患

キノキサリンスルホンアミドは、キノキサリン-6-カルボキサミド誘導体を含み、特定の酵素またはシグナル伝達経路を阻害することにより、炎症性および自己免疫疾患の治療における有効性が検討されています .

疼痛障害

キノキサリン-6-カルボキサミドから誘導された化合物は、痛みを感じる上で重要な役割を果たすナトリウムチャネルの阻害剤として開発されており、疼痛障害の潜在的な治療法を提供します .

C型肝炎ウイルス(HCV)阻害剤

置換キノキサリン化合物は、C型肝炎ウイルスの複製に必須の酵素であるHCV NS3プロテアーゼの阻害剤として研究されており、抗ウイルス療法への有望なアプローチを提供しています .

Safety and Hazards

将来の方向性

Quinoxaline and its derivatives have received considerable attention as a core template in drug design due to their broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

作用機序

Target of Action

Quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound . It has been found to have a broad spectrum of applications in the fields of medicine, pharmacology, and pharmaceutics . The primary targets of Quinoxaline-6-carboxamide are various receptors, targets, or microorganisms .

Mode of Action

The compound interacts with its targets, leading to various changes. For instance, the compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide showed significant inhibition activity against S. pneumonia (bacterial strain) and Aspergillus fumigatus (fungal strain) .

Biochemical Pathways

It’s known that quinoxaline derivatives can affect a wide range of biological activities, such as anti-cancer, anti-proliferative, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht 3 receptor antagonist, and anti-amoebiasis activity .

Result of Action

The molecular and cellular effects of Quinoxaline-6-carboxamide’s action are diverse due to its broad-spectrum applications. For instance, it has shown significant inhibition activity against certain bacterial and fungal strains . Moreover, various quinoxaline compounds have been analyzed for their potential as novel therapeutic agents against a wide variety of diseases .

Action Environment

It’s known that the therapeutic potential and biomedical applications of quinoxalines can be enhanced by incorporating other groups into their chemical framework .

特性

IUPAC Name |

quinoxaline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPQPLAZICCCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459749 | |

| Record name | Quinoxaline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

457882-95-0 | |

| Record name | Quinoxaline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

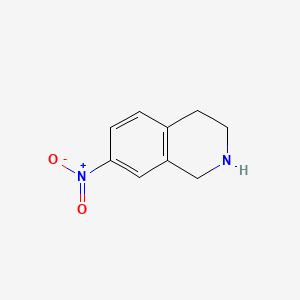

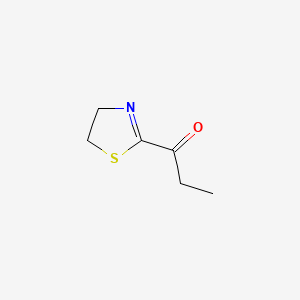

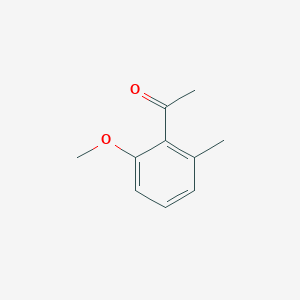

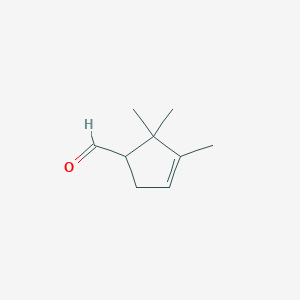

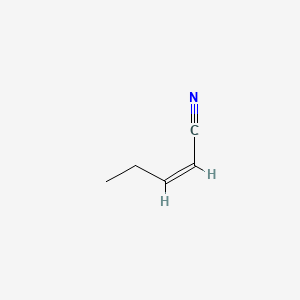

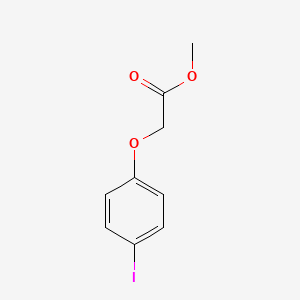

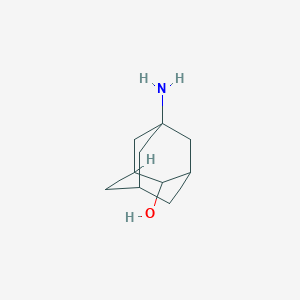

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the Quinoxaline nucleus in medicinal chemistry, and how does this relate to Quinoxaline-6-carboxamide derivatives?

A: Quinoxaline is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. This is due to its unique structure, consisting of a benzene ring fused with a pyrazine ring. This structure allows for diverse substitutions and modifications, leading to a variety of pharmacological profiles. []

Q2: What structural features of Quinoxaline-6-carboxamide derivatives contribute to their antibacterial activity?

A2: While specific structure-activity relationship (SAR) studies for all Quinoxaline-6-carboxamide derivatives are limited within the provided research, some insights can be drawn:

- Carboxamide group at the 6th position: This appears to be crucial for the observed antibacterial activity. [] Further modifications to this group could potentially influence potency and selectivity.

- Substitutions on the Quinoxaline ring: Different substituents on the Quinoxaline core structure, particularly at positions 2 and 3, are likely to impact the interactions with bacterial targets and influence the overall antibacterial profile. []

Q3: Beyond antibacterial activity, have Quinoxaline-6-carboxamide derivatives shown potential for other therapeutic applications?

A: Yes, research indicates potential beyond antibacterial activity. Notably, a series of 7-oxo-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxamide derivatives, structurally related to Quinoxaline-6-carboxamides, have demonstrated potent and selective agonist activity towards the cannabinoid CB2 receptor. [] This finding suggests potential therapeutic applications for these compounds in managing pain and inflammation.

Q4: What analytical techniques are commonly employed to characterize and study Quinoxaline-6-carboxamide derivatives?

A4: Researchers utilize various analytical techniques to characterize and study Quinoxaline-6-carboxamide derivatives. These include:

- Spectroscopic methods: Infrared (IR) spectroscopy, Mass spectrometry, and 1H Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural confirmation and identification. []

- In vitro assays: Antibacterial activity is assessed using standard methods like minimum inhibitory concentration (MIC) determination against different bacterial strains. []

- Cell-based assays: For exploring other therapeutic applications, like CB2 receptor agonism, researchers employ cell-based assays to assess functional activity and downstream signaling pathways. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)